2-(4-Chlorophenyl)-1-propanol
CAS No.: 59667-21-9
Cat. No.: VC2317807
Molecular Formula: C9H11ClO
Molecular Weight: 170.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 59667-21-9 |
|---|---|
| Molecular Formula | C9H11ClO |
| Molecular Weight | 170.63 g/mol |
| IUPAC Name | 2-(4-chlorophenyl)propan-1-ol |
| Standard InChI | InChI=1S/C9H11ClO/c1-7(6-11)8-2-4-9(10)5-3-8/h2-5,7,11H,6H2,1H3 |
| Standard InChI Key | URHWBOQMDQIEDG-UHFFFAOYSA-N |
| SMILES | CC(CO)C1=CC=C(C=C1)Cl |
| Canonical SMILES | CC(CO)C1=CC=C(C=C1)Cl |
Introduction
Structural Properties and Physical Characteristics
Molecular Identity
2-(4-Chlorophenyl)-1-propanol possesses distinct structural characteristics that define its chemical behavior:
| Property | Value |
|---|---|
| Molecular Formula | C9H11ClO |
| Molecular Weight | 170.64 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Density | Approximately 1.1-1.2 g/cm³ |
| Melting Point | Expected range: 30-40°C |
| Boiling Point | Expected range: 110-130°C at reduced pressure |
| Solubility | Moderately soluble in organic solvents; poorly soluble in water |
The compound features a chiral center at the 2-position, making it capable of existing as enantiomers with potential differences in biological activity. This stereochemical aspect is significant for applications in pharmaceutical research and asymmetric synthesis.
Spectroscopic Characteristics
For structural confirmation and purity assessment, 2-(4-Chlorophenyl)-1-propanol typically exhibits characteristic spectroscopic patterns:
In NMR spectroscopy, the aromatic protons would appear as a characteristic AA'BB' pattern in the region of δ 7.2-7.5 ppm, reflecting the para-substituted phenyl ring. The hydroxyl proton would be expected to appear around δ 4.5-5.0 ppm, while the methyl group would show as a doublet near δ 1.2-1.4 ppm.
Synthesis Methodologies
Common Synthetic Routes
Several synthetic approaches can be employed to produce 2-(4-Chlorophenyl)-1-propanol, drawing from established methodologies for similar secondary alcohols. By analogy with related compounds, the following synthesis routes are particularly relevant:
Reduction of Corresponding Ketone
One efficient approach involves the reduction of 2-(4-chlorophenyl)-1-propanone:
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The ketone precursor is treated with a reducing agent such as sodium borohydride in methanol or ethanol.
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The reaction is typically conducted at temperatures between 0-25°C.
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The reaction mixture is quenched with water, followed by extraction and purification.
This method can achieve yields exceeding 90% under optimized conditions.
Grignard Reaction
Another viable synthetic route utilizes Grignard chemistry:
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4-Chlorophenylmagnesium bromide is prepared from 4-chlorobromobenzene and magnesium.
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The Grignard reagent is then reacted with propylene oxide.
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Hydrolysis of the resulting alkoxide yields the desired alcohol.
This approach offers stereoselective potential but requires rigorously anhydrous conditions.
Chemical Reactivity and Transformations
Functional Group Reactivity
The hydroxyl group in 2-(4-Chlorophenyl)-1-propanol can participate in various transformations common to secondary alcohols:
| Reaction Type | Products | Common Reagents | Conditions |
|---|---|---|---|
| Oxidation | Corresponding ketone | Pyridinium chlorochromate (PCC) | Dichloromethane, room temperature |
| Esterification | Esters | Acyl chlorides, acid anhydrides | Base catalyst, 0-25°C |
| Etherification | Ethers | Alkyl halides | Strong base, heat |
| Dehydration | Alkenes | Phosphorus pentoxide, sulfuric acid | Heat, acidic conditions |
| Protection | Protected alcohols | tert-Butyldimethylsilyl chloride | Imidazole, DMF, room temperature |
The chloro substituent on the phenyl ring can influence these reactions through electronic effects, generally making the hydroxyl group less nucleophilic compared to non-halogenated analogs.
Structure-Activity Considerations
The 4-chlorophenyl group significantly affects the compound's chemical behavior:
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The electron-withdrawing nature of the chlorine atom increases the acidity of the hydroxyl proton compared to non-halogenated analogs.
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The 2-position substitution pattern creates steric considerations that can influence reaction pathways and rates.
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The chlorine substituent provides a handle for potential cross-coupling reactions, enabling further functionalization.
Applications in Research and Industry
Pharmaceutical Relevance
2-(4-Chlorophenyl)-1-propanol has potential applications in pharmaceutical research:
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As a building block for more complex pharmaceutical intermediates
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In structure-activity relationship studies for drug development
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As a chiral auxiliary in asymmetric synthesis
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In the development of central nervous system active compounds
The chiral center at the 2-position makes it particularly valuable for enantioselective synthesis, where specific stereochemistry is crucial for biological activity.
Industrial Applications
Beyond pharmaceutical applications, the compound may serve various industrial purposes:
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As an intermediate in agrochemical synthesis
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In the production of specialty polymers
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As a component in certain fragrance formulations
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As a model compound for studying reaction mechanisms
Comparative Analysis with Related Compounds
Structural Analogs
Comparing 2-(4-Chlorophenyl)-1-propanol with its isomers and related compounds provides valuable insights:
| Compound | Distinguishing Features | Comparative Properties |
|---|---|---|
| 3-(4-Chlorophenyl)-1-propanol | Primary alcohol with chlorophenyl at position 3 | Higher boiling point (approximately 104°C at 0.1 mm Hg), density around 1.151 g/cm³ |
| 1-(4-Chlorophenyl)-2-propanol | Secondary alcohol with reversed substitution pattern | Different stereochemical considerations |
| 2-(4-Fluorophenyl)-1-propanol | Fluorine instead of chlorine substituent | Generally higher volatility, different hydrogen bonding properties |
| 2-Phenyl-1-propanol | Lacks halogen substituent | More lipophilic, different electronic properties |
Analytical Methods for Identification and Characterization
Chromatographic Techniques
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are valuable tools for analyzing 2-(4-Chlorophenyl)-1-propanol:
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HPLC analysis typically employs C18 reverse-phase columns with acetonitrile/water mobile phases.
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GC analysis often utilizes non-polar stationary phases with temperature programming from approximately 100-250°C.
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Chiral stationary phases can be employed to separate enantiomers when stereoselective synthesis is performed.
Spectroscopic Methods
Multiple spectroscopic techniques are essential for comprehensive characterization:
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FTIR spectroscopy: Expected to show characteristic O-H stretching (3200-3400 cm⁻¹), aromatic C=C stretching (1600 cm⁻¹), and C-Cl stretching (700-800 cm⁻¹).
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Mass spectrometry: Likely to show molecular ion peaks at m/z 170 and 172 (reflecting the chlorine isotope pattern), with fragmentation patterns involving loss of water (m/z 152) and cleavage adjacent to the benzylic position.
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UV spectroscopy: Would exhibit absorption maxima typical of para-substituted chlorobenzenes, approximately 260-280 nm.
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